molecular formula C22H21NO7 B6422356 methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate CAS No. 950381-97-2

methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate

Cat. No. B6422356
CAS RN: 950381-97-2
M. Wt: 411.4 g/mol
InChI Key: HNPYMISMVPOHLQ-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate is a novel chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of the benzoxepine family, which is a class of molecules that contains a benzene ring with an oxepine ring attached. The compound is a white solid crystalline powder that is slightly soluble in water and has a melting point of approximately 160 °C. It has a molecular weight of 466.45 g/mol and a formula of C22H25NO7.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate has been studied for its potential applications in scientific research. It has been used as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, it has been used as a ligand for the binding of proteins, such as the enzyme NADPH-cytochrome P450 reductase, as well as for the binding of small molecules, such as the neurotransmitter dopamine.

Mechanism of Action

Methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate has been shown to bind to the active site of acetylcholinesterase, which is located in the active center of the enzyme. The binding of the compound to the active site of the enzyme results in the inhibition of the enzyme’s activity, which leads to an increase in the levels of acetylcholine in the brain. Additionally, the compound has been shown to bind to the active site of cytochrome P450, which leads to an increase in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
Methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. Additionally, the compound has been shown to increase the metabolism of drugs and other compounds, which can lead to increased drug efficacy and reduced drug side effects. It has also been shown to bind to proteins and small molecules, which can lead to changes in the activity of these molecules.

Advantages and Limitations for Lab Experiments

Methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable compound that is soluble in water, which makes it easy to work with in the lab. Additionally, the compound has been shown to have a variety of biochemical and physiological effects, which makes it a useful tool for studying the effects of drugs and other compounds. A limitation of the compound is that the synthesis process is complex and time-consuming, which can make it difficult to prepare in the lab.

Future Directions

Methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate has potential applications in a variety of areas, including drug development and drug delivery. Further research is needed to explore the potential therapeutic applications of the compound, such as its use as an inhibitor of acetylcholinesterase or as a ligand for proteins and small molecules. Additionally, further research is needed to explore the potential of the compound as a substrate for cytochrome P450, which could lead to improved drug efficacy and reduced drug side effects. Finally, further research is needed to explore the potential of the compound as a delivery system for drugs and other compounds, which could lead to improved drug delivery and increased drug efficacy.

Synthesis Methods

Methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate can be synthesized through a two-step process involving the reaction of 4-amino-1-benzoxepine with 7-methoxybenzoic acid followed by the reaction of the resulting intermediate with methyl 4,5-dimethoxybenzoate. In the first step, 4-amino-1-benzoxepine is reacted with 7-methoxybenzoic acid in an acidic medium, such as sulfuric acid, to form the intermediate 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoic acid. In the second step, the intermediate is reacted with methyl 4,5-dimethoxybenzoate in a basic medium, such as sodium hydroxide, to form the final product, methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate.

properties

IUPAC Name

methyl 4,5-dimethoxy-2-[(7-methoxy-1-benzoxepine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO7/c1-26-15-5-6-18-14(10-15)9-13(7-8-30-18)21(24)23-17-12-20(28-3)19(27-2)11-16(17)22(25)29-4/h5-12H,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPYMISMVPOHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate

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